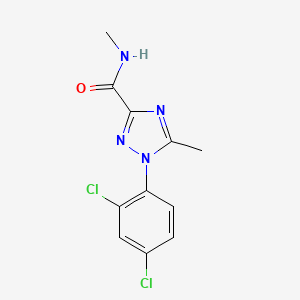
1-(2,4-dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide, also known as DMCPA, is a triazole derivative with a wide range of applications in scientific research. It is an important compound in the field of organic chemistry, and has been studied extensively for its potential as a therapeutic agent. DMCPA has been used in a variety of laboratory experiments, including the synthesis of pharmaceuticals and the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The title compound, similar to 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, has been a subject of keen structural analysis. Such compounds are characterized using techniques like X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis, demonstrating the molecule's orthogonality and interactions forming a three-dimensional architecture (Yeo, Azizan & Tiekink, 2019). Furthermore, triazole compounds have been synthesized through different chemical processes for various applications, showcasing their adaptability and usefulness in scientific research (Kislyi, Danilova & Semenov, 2003).
Antimicrobial Applications
1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, akin to the title compound, have been extensively studied for their antimicrobial properties. These compounds exhibit promising activities against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Their selective action and minimal impact on human cell viability highlight their potential in antimicrobial therapy (Pokhodylo et al., 2021).
Extraction and Sorption Studies
Triazole derivatives are also explored in the context of extraction and sorption. Studies have investigated the extraction of acids using triazole compounds, revealing that such extractions are exothermic processes with the formation of monosolvates. Additionally, sorption behavior studies indicate that soil organic carbon is a major factor controlling the adsorption of triazole fungicides in soils, presenting implications for environmental science and agriculture (Golubyatnikova et al., 2012); (Singh, 2002).
Biological Activity Studies
The title compound's structural analogs have been synthesized and tested for various biological activities. Studies focusing on Schiff base sulfur ether derivatives containing 1,2,4-triazole units have indicated significant antifungal activities, emphasizing the compound's role in bioactive research (Yu-gu, 2015). Moreover, other synthesized triazole derivatives have been evaluated for their potential as antibacterial, antifungal, and anticancer agents, showcasing the broad spectrum of their applicability in medical and pharmaceutical research (Holla et al., 2006); (Deshmukh et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c1-6-15-10(11(18)14-2)16-17(6)9-4-3-7(12)5-8(9)13/h3-5H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQOXUKVFBJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

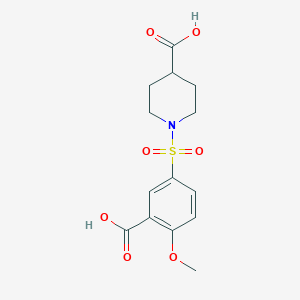

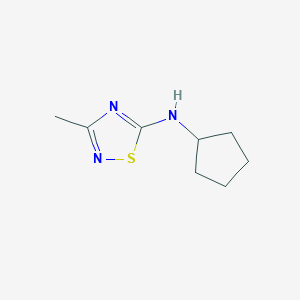
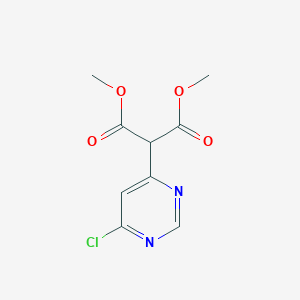
![3-(4-methylbenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2805260.png)


![3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2805263.png)
![ethyl 3-carbamoyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2805266.png)
![2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2805267.png)
![N-(4-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2805269.png)
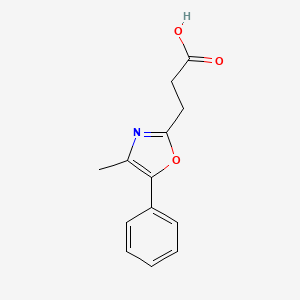
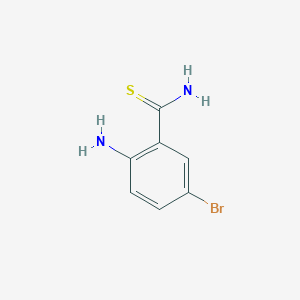
![5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2805272.png)